5'-Deoxy-3'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
Overview
Description
Capecitabine impurity.
Mechanism of Action
Target of Action
The primary target of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine, also known as UNII-VM12IM6XJA, is the DNA synthesis process in cancer cells. It specifically targets the enzyme thymidylate synthase, which is crucial for DNA replication and repair .
Mode of Action
3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine is a prodrug, meaning it is metabolically converted into its active form within the body. Once ingested, it is enzymatically converted to 5-fluorouracil (5-FU) in the tumor cells. The 5-FU then inhibits thymidylate synthase, preventing the synthesis of thymidine monophosphate, a nucleotide required for DNA replication. This leads to DNA damage and cell death, specifically in rapidly dividing cancer cells .
Biochemical Pathways
The conversion of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine to 5-FU primarily occurs in three steps involving three enzymes: carboxylesterase, cytidine deaminase, and thymidine phosphorylase. The last enzyme is found in higher concentrations in tumor cells, leading to a higher concentration of 5-FU in these cells and thereby increasing the selectivity of the drug .
Pharmacokinetics
The pharmacokinetic properties of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine include its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly and extensively absorbed from the gastrointestinal tract. It is then distributed throughout the body, with higher concentrations in tumor cells due to the selective activation process. The drug is primarily metabolized in the liver and tumor tissue, and the metabolites are excreted in urine .
Result of Action
The result of the action of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine is the inhibition of DNA synthesis in cancer cells, leading to cell death. This results in the reduction of tumor size and potentially the complete eradication of the tumor .
Action Environment
The action of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment can affect the conversion of the prodrug to its active form. Additionally, factors such as pH and the presence of other drugs can influence its absorption and distribution .
Properties
IUPAC Name |
pentyl N-[1-[(2R,3R,4S,5R)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)/t9-,10-,12-,13-,14-,15-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTELESLWOUWJLQ-YXUPXXBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H](O3)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262133-64-1 | |
Record name | 5'-Deoxy-3'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262133641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Capecitabine Related Compound G | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5'-DEOXY-3'-O-(5-DEOXY-.BETA.-D-RIBOFURANOSYL)-5-FLUORO-N-((PENTYLOXY)CARBONYL)CYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM12IM6XJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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